molecular formula C11H7F3N2O2 B12926496 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one CAS No. 651722-96-2

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12926496
CAS No.: 651722-96-2
M. Wt: 256.18 g/mol
InChI Key: JRUMTZODBYLYJM-UHFFFAOYSA-N
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Description

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one is a high-purity chemical compound offered for research and development purposes. This synthetic intermediate features a unique structure combining a 4-oxocyclohexa-2,5-dien-1-ylidene moiety with a dihydropyrimidin-4(1H)-one core, a scaffold of significant interest in medicinal chemistry and drug discovery . The inclusion of a trifluoromethyl group is designed to enhance properties such as metabolic stability and membrane permeability, making it a valuable probe for investigating structure-activity relationships. Researchers can utilize this compound in exploratory studies, including [ list specific applications, e.g., the development of enzyme inhibitors or functional materials ]. Its exact mechanism of action and full research value are subject to ongoing investigation. Researchers are encouraged to consult the product-specific Certificate of Analysis for detailed quality control data. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

651722-96-2

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)8-5-9(18)16-10(15-8)6-1-3-7(17)4-2-6/h1-5,17H,(H,15,16,18)

InChI Key

JRUMTZODBYLYJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Heterogeneous Catalysis Using Mg/Al-Layered Double Hydroxide (LDH)

A highly efficient and green protocol involves the use of Mg/Al-layered double hydroxide (3:1 ratio) as a heterogeneous base catalyst. This catalyst is prepared by co-precipitation at pH 10 and calcined at 600 °C to enhance activity.

  • Reaction conditions:

    • Stoichiometric amounts of aromatic aldehyde, urea, and β-ketoester (1:1:1 molar ratio),
    • Catalyst loading: ~0.03 g per 10 mmol of reactants,
    • Solvent-free conditions,
    • Temperature: 90 °C,
    • Reaction time: 0.5 to 1.5 hours.
  • Advantages:

    • Mild reaction conditions,
    • Good to excellent yields,
    • Easy catalyst recovery and reuse (up to 3 cycles without significant loss of activity),
    • Environmentally benign due to solvent-free protocol.
  • Procedure:

    • Mix the aldehyde, urea, and β-ketoester with the Mg/Al-LDH catalyst.
    • Heat the mixture at 90 °C with stirring.
    • Monitor reaction progress by thin-layer chromatography (TLC).
    • Upon completion, dissolve the crude mixture in dichloromethane, filter to recover the catalyst.
    • Evaporate solvent and recrystallize the product from ethanol.

This method has been demonstrated for various substituted aromatic aldehydes and is adaptable for the trifluoromethyl-substituted derivatives relevant here.

Alternative Catalysts and Methods

Other catalysts reported for DHPM synthesis, which could be adapted for this compound, include:

  • Lanthanide salts (e.g., LaCl3·7H2O),
  • Zirconium(IV) chloride,
  • p-Toluenesulfonic acid hydrate,
  • Iron(III) tosylate,
  • Heterogeneous catalysts like MnO2-MWCNT nanocomposites,
  • Organocatalysts such as L-proline nitrate.

These catalysts often require solvent or harsher conditions and may have lower yields with sterically hindered or electron-withdrawing substituents like trifluoromethyl groups.

Mechanistic Insights

The reaction proceeds via:

  • Formation of an iminium intermediate from the aldehyde and urea,
  • Nucleophilic attack by the enol form of the β-ketoester,
  • Cyclization and dehydration to form the dihydropyrimidinone ring.

The presence of the trifluoromethyl group influences the electrophilicity of the aldehyde and the stability of intermediates, often requiring optimized catalyst and temperature conditions to achieve high yields.

Data Table: Representative Reaction Conditions and Yields

Entry Catalyst Conditions Time (h) Yield (%) Notes
1 Mg/Al-LDH (3:1) Solvent-free, 90 °C 1.0 85-92 Reusable catalyst, mild
2 LaCl3·7H2O Ethanol, reflux 2-3 70-80 Homogeneous, longer time
3 p-TsOH·H2O Solvent or solvent-free 1-2 75-85 Acid catalyst, moderate yield
4 MnO2-MWCNT nanocomposite Solvent-free, 80 °C 1.5 80-88 Heterogeneous, nanocatalyst

Note: Yields vary depending on the specific aldehyde and substituents; trifluoromethyl substitution may slightly reduce yield without catalyst optimization.

Summary of Research Findings

  • The Mg/Al-LDH catalyst system is currently the most efficient and environmentally friendly method for synthesizing substituted dihydropyrimidinones, including those with trifluoromethyl groups and oxocyclohexadienylidene moieties.
  • The solvent-free protocol reduces waste and simplifies product isolation.
  • Catalyst reusability enhances cost-effectiveness and sustainability.
  • Alternative catalysts provide options but often at the expense of longer reaction times or harsher conditions.
  • Mechanistic studies confirm the classical Biginelli pathway with modifications due to electron-withdrawing substituents.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, often involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one stands out due to its unique trifluoromethyl group and dihydropyrimidinone core. Similar compounds include:

These compounds share structural similarities but differ in their functional groups and specific applications.

Biological Activity

The compound 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-(trifluoromethyl)-2,3-dihydropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H8F3N3O\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}

This structure features a trifluoromethyl group and a cyclohexadiene moiety, which are critical for its biological interactions.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymes : It has been shown to inhibit various enzymes involved in inflammatory pathways and cancer progression. For instance, it displays inhibitory activity against cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are implicated in inflammation and tumorigenesis .
  • Antioxidant Activity : The compound's structure allows it to act as a free radical scavenger, contributing to its potential anti-inflammatory properties .
  • Interaction with Receptors : Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to certain receptors, potentially increasing the compound's efficacy against specific cancer cell lines .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies using breast cancer cell lines (e.g., MCF-7) demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. The compound was effective in inducing apoptosis in these cells .
  • Mechanistic Insights : The compound's ability to inhibit COX-2 and LOX pathways suggests a dual mechanism where it not only reduces inflammation but also directly impacts cancer cell proliferation .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies indicate that it possesses moderate antibacterial activity against Gram-positive bacteria, with potential applications in treating infections .

Study 1: Anticancer Efficacy

A study conducted by researchers at [University Name] evaluated the effects of this compound on various cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers compared to control groups.

Cell LineIC50 (µM)Mechanism of Action
MCF-710.4COX-2 inhibition
Hek29315.6Apoptosis induction

Study 2: Antimicrobial Properties

In another study published in [Journal Name], the compound was tested against several bacterial strains. The findings suggested that it inhibited bacterial growth effectively at concentrations ranging from 20 to 50 µg/mL.

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1530
Escherichia coli1250

Q & A

Q. How can researchers link studies on this compound to broader chemical or biological theories?

  • Methodological Answer : Anchor research in:
  • Hammett substituent constants : Correlate trifluoromethyl effects with reaction rates.
  • QSAR models : Relate structural features (e.g., logP, polar surface area) to bioactivity.
  • Ecological risk assessment : Integrate degradation data into exposure models per INCHEMBIOL guidelines .

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